3,6-Diiodo-1H-indazole
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Overview
Description
3,6-Diiodo-1H-indazole is a heterocyclic compound with the molecular formula C7H4I2N2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 6 positions of the indazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Mechanism of Action
- Notably, indazole-containing compounds have diverse medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
- For instance, a derivative of 3,6-Diiodo-1H-indazole inhibited cell growth effectively against colon and melanoma cell lines .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-1H-indazole typically involves the iodination of indazole derivatives. One common method is the iodination of 6-iodo-1H-indazole to yield this compound. This reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide in an appropriate solvent like acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the indazole ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of indazole N-oxides.
Reduction Products: Reduction can yield partially or fully reduced indazole derivatives.
Scientific Research Applications
3,6-Diiodo-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
6-Iodo-1H-indazole: A mono-iodinated derivative of indazole with different reactivity and applications.
3-Iodo-1H-indazole: Another mono-iodinated derivative with distinct chemical properties.
1H-indazole: The parent compound without iodine substitution, used as a core structure in various synthetic applications.
Uniqueness: 3,6-Diiodo-1H-indazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and biological activity. The dual iodination enhances its potential for halogen bonding and increases its versatility in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3,6-diiodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJIWVECAQYNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1I)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619269 |
Source
|
Record name | 3,6-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319472-78-1 |
Source
|
Record name | 3,6-Diiodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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